Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
Description
Traditional Acylation-Bromination Sequential Approaches
The classical synthesis of this compound typically involves a sequential strategy:
Step 1: Acylation at the 5-position
Introduction of the acetoxy group is generally achieved by acetylation of the corresponding hydroxyindole precursor using acetic anhydride or acetyl chloride under basic or acidic catalysis. This step requires careful control to avoid over-acylation or side reactions on other nucleophilic sites.Step 2: Bromination at the 6-position and 2-(bromomethyl) substitution
Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or dichloromethane. The regioselective bromination at the 6-position is facilitated by the electronic effects of the indole ring and existing substituents. The bromomethyl group at the 2-position can be introduced via bromomethylation reactions, often involving formaldehyde and HBr or NBS under acidic conditions.Step 3: Esterification at the 3-carboxylate position
The carboxylate ester is typically formed by esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid or via activation with coupling agents.
This stepwise approach, while robust, often involves multiple purification steps and may generate hazardous waste due to the use of halogenated reagents and solvents.
Green Chemistry Innovations in Indole Functionalization
Recent advances have focused on developing environmentally benign methods for indole functionalization:
Halide Catalysis with Oxone
A green oxidation and bromination protocol employs halide catalysis with oxone (potassium peroxymonosulfate) as an oxidant. This method allows for catalytic generation of brominating species in situ, reducing the need for stoichiometric hazardous bromine reagents. The halide catalyst is regenerated during the reaction, enhancing atom economy and minimizing waste.One-Pot Functionalization Techniques
Novel one-pot methodologies combine acylation and bromination steps, reducing reaction times and solvent use. For instance, boron Lewis acids such as phenylboron dichloride (PhBCl₂) can catalyze the acylation of indoles with nitriles, followed by in situ bromination, enabling efficient synthesis of functionalized indoles under mild conditions.Solvent Selection and Energy Efficiency
Use of greener solvents like ethanol or water and microwave-assisted synthesis has been reported to improve reaction rates and reduce environmental impact.
These innovations align with the principles of green chemistry, emphasizing safer reagents, waste reduction, and energy efficiency.
Catalytic Systems for Regioselective Bromination
Achieving regioselectivity in bromination is critical for the synthesis of ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate:
Lewis Acid Catalysts
Lewis acids such as FeBr₃ or AlBr₃ can activate bromine species and direct electrophilic bromination to specific positions on the indole ring, favoring the 6-position over other reactive sites.Halide Ion Catalysis
Halide ions (Br⁻) in combination with oxidants can catalytically generate bromine electrophiles, providing milder conditions and enhanced selectivity. This catalytic system also allows for bromomethylation by generating bromomethyl cations from formaldehyde derivatives.Photocatalysis and N-Heterocyclic Carbene Catalysis
Emerging catalytic methods employ photocatalysts or N-heterocyclic carbenes to activate substrates and control regioselectivity, though their application to this specific indole derivative is still under exploration.
Protecting Group Strategies in Multi-Step Syntheses
Given the multiple reactive functional groups, protecting groups are essential to prevent undesired side reactions:
Hydroxy Group Protection
The acetoxy group itself can serve as a protecting group for the hydroxy functionality at the 5-position, introduced early to avoid oxidation or substitution during bromination steps.Carboxylate Protection
The carboxylate is protected as an ethyl ester to prevent decarboxylation or nucleophilic attack during bromination and methylation.Nitrogen Protection
The indole nitrogen is methylated (1-methyl group), which serves both as a protecting group and modulates electronic properties to influence regioselectivity during electrophilic substitutions.Temporary Protecting Groups
In complex syntheses, other protecting groups such as silyl ethers or carbamates may be used transiently to mask sensitive sites, removed in final steps under mild conditions.
Data Table: Key Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₄Br₂NO₄ | Reflects bromo and acetoxy substitutions |
| Molecular Weight | Approx. 417.07 g/mol | Calculated based on formula |
| Melting Point | Not widely reported | Expected crystalline solid |
| Solubility | Moderate in organic solvents | Soluble in DMSO, chloroform, ethanol |
| Log P (Partition Coefficient) | Estimated ~3.0 - 4.0 | Indicates moderate lipophilicity |
| UV-Vis Absorption | Characteristic indole bands | Useful for monitoring reaction progress |
Relevant Image: Structural Representation
Note: Image depicts the indole core with acetoxy at position 5, bromine at position 6, bromomethyl at position 2, methyl on nitrogen, and ethyl ester at position 3.
Summary of Research Findings
- The synthesis of this compound is well-established through sequential acylation and bromination, but recent advances in green chemistry provide more sustainable alternatives.
- Catalytic halide systems combined with oxidants like oxone enable regioselective bromination under mild conditions, reducing hazardous waste.
- Protecting group strategies are crucial for multi-step syntheses to ensure selectivity and yield.
- Emerging catalytic methodologies, including photocatalysis and N-heterocyclic carbene catalysis, hold promise for further improving synthesis efficiency and selectivity.
- Physicochemical data suggest the compound has moderate lipophilicity and solubility, making it a versatile intermediate for further functionalization or biological evaluation.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO4/c1-4-21-15(20)14-9-5-13(22-8(2)19)10(17)6-11(9)18(3)12(14)7-16/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMQGKAVXOGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149294 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110543-98-1 | |
| Record name | Ethyl 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110543-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110543981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-(acetyloxy)-6-bromo-2-(bromomethyl)-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-acetyloxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate, with the CAS number 110543-98-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15Br2NO4
- Molecular Weight : 433.1 g/mol
- CAS Number : 110543-98-1
- Purity : Generally above 95% in commercial preparations .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. The process includes bromination and acylation steps that yield the final product with high purity. Efficient synthetic routes have been developed to produce this compound in gram quantities, facilitating biological evaluations .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. This compound has shown promising results against various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of bacterial cystathionine gamma-synthase (bCSE), which enhances the efficacy of existing antibiotics .
Antitumor Activity
Indole derivatives are known for their antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of indole compounds have also been explored. This compound may exert its effects by modulating inflammatory pathways, although specific studies on this compound are still limited and warrant further investigation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related indole compounds:
These findings indicate that this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer.
Scientific Research Applications
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, studies on related indole compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression, such as glutathione S-transferases (GSTs) and other pathways associated with tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial activity of indole derivatives has also been a focus of research. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi .
Antioxidant Activity
Indole derivatives are recognized for their antioxidant capabilities. The presence of multiple functional groups in this compound suggests that it may exhibit significant antioxidant activity, potentially protecting cells from oxidative stress and related diseases .
Agrochemical Applications
Indole-based compounds are increasingly being explored for their applications in agrochemicals. The unique properties of this compound could be harnessed for developing new pesticides or herbicides. The structural motifs found in this compound could enhance the efficacy and selectivity of agrochemical agents, potentially leading to more sustainable agricultural practices .
Synthesis of Functional Materials
The synthesis of this compound can lead to the development of functional materials with specific properties. For example, the compound's bromine atoms can facilitate cross-linking in polymer matrices, enhancing thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and other industrial products .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate is highlighted below through comparisons with analogous indole derivatives.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Reactivity at C2 Position :
- The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, whereas thioether (e.g., 2-(2-MeC₆H₄S)CH₂ in ) or sulfoxide substituents (e.g., 2-(3,4-F₂C₆H₃SO)CH₂ in ) limit such reactivity but enhance stability.
In contrast, 5-hydroxy derivatives (e.g., ) show direct anti-viral activity but suffer from rapid metabolism.
Steric and Electronic Modifications :
- Bulky groups like cyclohexylthio () or benzyloxy () reduce membrane permeability but improve target specificity. The smaller bromomethyl group in the target compound balances reactivity and bioavailability.
Thermal Stability :
- The target compound’s melting point (168–171°C ) is higher than many analogs (e.g., thioindoles with ~150°C), attributed to stronger van der Waals forces from bromine atoms .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step functionalization of the indole core. Key steps include:
- Bromination : Introduce bromine at C6 using electrophilic brominating agents (e.g., Br₂ with FeBr₃) or regioselective protocols.
- Acetoxy Introduction : Protect the hydroxyl group at C5 via acetylation (acetic anhydride/pyridine).
- Bromomethylation : Use N-bromosuccinimide (NBS) or similar reagents for bromomethyl substitution at C2.
- Solvent System : PEG-400:DMF mixtures enhance reaction efficiency, as seen in analogous indole syntheses .
- Purification : Column chromatography (70:30 EtOAc:hexane gradient) yields ~46% pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, δ 3.72 (s) corresponds to the methyl group on the indole nitrogen, while δ 6.80 (m) indicates aromatic protons .
- HRMS : Validates molecular ion ([M+H]⁺) with m/z accuracy <5 ppm .
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .
Q. What purification methods are recommended for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (EtOAc:hexane). Monitor fractions via TLC (Rf ~0.22 in 70:30 EtOAc:hexane) .
- Recrystallization : For polar impurities, employ solvent mixtures like EtOAc/hexane at low temperatures .
Advanced Research Questions
Q. How to optimize bromination steps to achieve regioselective introduction of bromine atoms?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) favor C6 bromination over C4 .
- Directing Groups : Use electron-donating groups (e.g., methoxy) to guide bromination.
- Catalysts : FeBr₃ or CuBr₂ enhances regioselectivity in aromatic bromination .
- Monitoring : Track reaction progress via TLC and adjust stoichiometry to minimize di-brominated byproducts .
Q. How to resolve contradictions in NMR data when assigning substituents on the indole ring?
- Methodological Answer :
- 2D NMR : COSY and HSQC experiments resolve overlapping signals. For example, cross-peaks between δ 4.51 (t, J = 5.8 Hz) and δ 3.22 (t, J = 6.7 Hz) confirm adjacent CH₂ groups .
- Deuterated Solvents : Use CDCl₃ for sharper peaks and reduced signal broadening.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 50°C .
Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Replace bromine with Cl or I at C6 to study halogen effects. At C2, explore thiomethyl or aminomethyl groups .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C5 .
- Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or antimicrobial activity to correlate substituents with potency .
Q. How to confirm the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from EtOAc/hexane .
- Data Collection : Use a diffractometer at 123 K to minimize thermal motion.
- Structure Refinement : Solve with SHELX and validate using R-factor (target <0.06) . Compare bond lengths/angles with literature (e.g., C-Br = 1.89–1.92 Å) .
Notes
- Advanced questions emphasize problem-solving (e.g., spectral contradictions, regioselectivity).
- Methodological answers integrate techniques from organic synthesis, analytical chemistry, and crystallography.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
